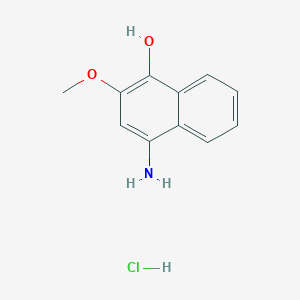
4-Amino-2-methoxynaphthalen-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methoxynaphthalen-1-ol hydrochloride is a chemical compound with the CAS Number: 1616752-18-1 . It has a molecular weight of 225.67 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-methoxynaphthalen-1-ol hydrochloride . The InChI code for this compound is 1S/C11H11NO2.ClH/c1-14-10-6-9 (12)7-4-2-3-5-8 (7)11 (10)13;/h2-6,13H,12H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-methoxynaphthalen-1-ol hydrochloride include its molecular weight (225.67) and its IUPAC name (4-amino-2-methoxynaphthalen-1-ol hydrochloride) . More detailed properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been studied for its antimicrobial effects. It prevents the growth of different molds and bacteria, making it a potential candidate for use as a food preservative .
Cancer Research
Researchers have explored this compound’s potential in cancer treatment. It inhibits glycolysis in cancer cells, which is crucial for their energy production and growth. By disrupting this process, 4-amino-2-methoxynaphthalen-1-ol hydrochloride shows promise as an anti-cancer agent .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of other molecules. For instance, it has been used to create derivatives like 2-(3-aminophenol)-6-(4-amino-1-naphthol)-4-chloro-s-triazine and 4-aminoalkyl-1-naphthol derivatives .
Mecanismo De Acción
Target of Action
It is noted that this compound is a form of vitamin k . Vitamin K plays a crucial role in the body’s blood clotting process.
Mode of Action
As a form of vitamin K, it likely participates in the synthesis of certain proteins required for blood coagulation .
Biochemical Pathways
4-Amino-2-methoxynaphthalen-1-ol hydrochloride has been studied for its potential to prevent glycolysis in cancer cells . By inhibiting this pathway, the compound could potentially disrupt the energy supply to these cells, thereby inhibiting their growth .
Pharmacokinetics
The compound is water-soluble and can be administered parenterally (via intravenous or intramuscular injections) at doses of about 1–3 mg .
Result of Action
The compound has been studied for its potential to inhibit the growth of different molds and bacteria, making it a potential food preservative . Additionally, it has been explored as a potential treatment for cancer due to its ability to prevent glycolysis in cancer cells .
Action Environment
Given its water solubility, it is likely that factors such as ph and temperature could potentially influence its stability and efficacy .
Propiedades
IUPAC Name |
4-amino-2-methoxynaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2.ClH/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13;/h2-6,13H,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFNNXVZGVLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C(=C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2740111.png)

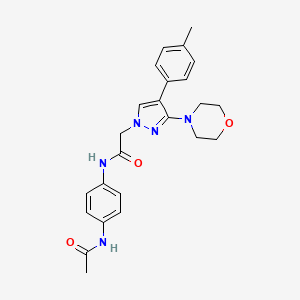
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)
![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)
![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)
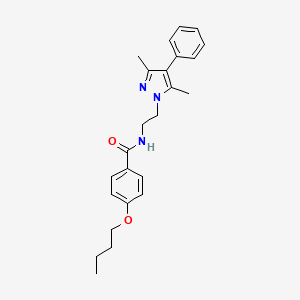


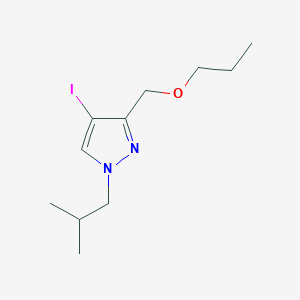
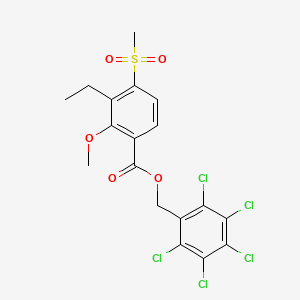
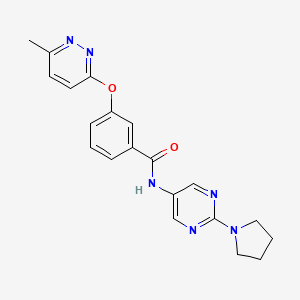
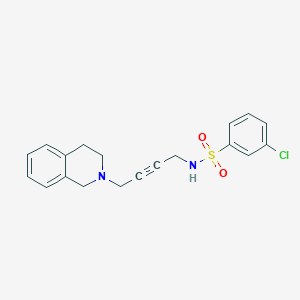
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)